BML-277 - 516480-79-8

BML-277

Catalog Number: EVT-276295
CAS Number: 516480-79-8
Molecular Formula: C20H14ClN3O2
Molecular Weight: 363.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BML-277, also known as Chk2 Inhibitor II or 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, is a small molecule that acts as a potent and selective inhibitor of checkpoint kinase 2 (Chk2). [, , , ] Chk2 is a serine/threonine protein kinase that plays a crucial role in the DNA damage response pathway. [, , ] In response to DNA damage, Chk2 initiates cell cycle arrest and DNA repair mechanisms. [] Dysregulation of Chk2 has been implicated in various human diseases, including cancer. []

Mechanism of Action

BML-277 acts by selectively inhibiting the kinase activity of Chk2. [, , , ] By inhibiting Chk2, BML-277 disrupts the DNA damage response pathway, preventing Chk2-mediated cell cycle arrest and DNA repair. [] This mechanism of action makes BML-277 a valuable tool for investigating the role of Chk2 in various cellular processes and disease models. [, , , ]

Applications
  • Investigating DNA Damage Response: BML-277 has been used to elucidate the role of Chk2 in the DNA damage response pathway. [, , ] By inhibiting Chk2, researchers can assess the impact on DNA repair mechanisms, cell cycle checkpoints, and cellular survival after DNA damage.

  • Sensitizing Cancer Cells to Therapy: Studies have explored the potential of BML-277 to enhance the efficacy of cancer therapies, particularly those inducing DNA damage. [, , ] By inhibiting Chk2-mediated DNA repair, BML-277 might sensitize cancer cells to radiation therapy and chemotherapeutic agents like irinotecan and cisplatin. [, , ]

  • Protecting Normal Tissues from Toxicity: Interestingly, BML-277 has shown potential in protecting normal tissues from the toxic effects of DNA-damaging therapies. [, ] Research suggests that inhibiting Chk2 in normal cells can mitigate radiation-induced damage, potentially reducing side effects associated with cancer treatments. []

  • Studying Infectious Diseases: BML-277 has been utilized in studies investigating the role of Chk2 in viral infections. [] Research suggests that Chk2 activation is crucial for Herpes Simplex Virus Type 1 replication, and inhibiting Chk2 with BML-277 can suppress viral infection. []

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide-hydrate (CHK2iII)

Compound Description: CHK2iII is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), exhibiting greater selectivity for CHK2 over other kinases such as CHK1 []. This compound effectively blocks CHK2 activation and downstream signaling in response to DNA damage.

Relevance: CHK2iII serves as a close analog to BML-277, sharing a similar mechanism of action by inhibiting CHK2 kinase activity. Both compounds are valuable tools for investigating the role of CHK2 in various biological processes, including DNA damage response and cell cycle regulation. While BML-277 is mentioned as a CHK2 inhibitor in the provided papers, CHK2iII is directly studied for its impact on oocyte death following radiation []. This comparison highlights the use of structurally similar compounds for exploring the therapeutic potential of CHK2 inhibition.

Cinobufagin

Compound Description: Cinobufagin is a cardiotonic steroid known to activate both ATM (ataxia telangiectasia mutated) and CHK2 []. This compound exhibits radioprotective effects, potentially by enhancing DNA damage repair mechanisms.

Relevance: Although structurally distinct from BML-277, cinobufagin's ability to activate CHK2 establishes a relevant connection. While BML-277 inhibits CHK2, understanding the effects of cinobufagin helps to elucidate the broader biological context of CHK2 modulation and its implications in DNA damage response [].

KU60019

Compound Description: KU60019 is a highly selective inhibitor of ATM kinase, a key regulator of the DNA damage response pathway []. By inhibiting ATM, KU60019 disrupts the signaling cascade that activates downstream effectors like CHK2.

Relevance: Despite not directly targeting CHK2, KU60019 provides insights into the interplay between ATM and CHK2 in the context of DNA damage response []. This compound helps delineate the functional relationships within the pathway, further informing the research involving BML-277 and its effects on CHK2 activity.

Pifithrin-α

Compound Description: Pifithrin-α acts as an inhibitor of p53, a downstream target of CHK2 activation []. By blocking p53 activity, pifithrin-α interrupts the cellular response to DNA damage, including cell cycle arrest and apoptosis.

Relevance: Pifithrin-α's ability to inhibit a key downstream effector of CHK2 underscores the significance of the CHK2 signaling pathway in mediating cellular responses to DNA damage. While BML-277 targets CHK2 directly, pifithrin-α's influence on the pathway downstream of CHK2 provides valuable insights into the broader consequences of CHK2 modulation [].

Nutlin-3a

Compound Description: Nutlin-3a acts as an antagonist of MDM2, a negative regulator of p53 []. This compound disrupts the interaction between MDM2 and p53, leading to p53 stabilization and activation of downstream targets involved in cell cycle arrest and apoptosis.

Relevance: Nutlin-3a's activation of the p53 pathway, which is also modulated by CHK2, establishes its relevance to understanding the cellular responses to DNA damage. Though not directly related to BML-277's mechanism, exploring nutlin-3a's effects provides valuable context for understanding the broader network of interactions influenced by CHK2 activity [].

LY2603618

Compound Description: LY2603618 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) []. This compound disrupts cell cycle checkpoints and sensitizes cancer cells to DNA-damaging agents like cisplatin.

Relevance: LY2603618's specificity for CHK1 helps distinguish the distinct roles of CHK1 and CHK2 in the DNA damage response []. While BML-277 targets CHK2, comparing their effects with those of LY2603618 helps elucidate the specific contributions of each kinase to DNA damage signaling and repair processes.

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide

Compound Description: This compound, also referred to as "Chk2 Inhibitor II" or CI-II [], is a potent and selective inhibitor of CHK2. It has demonstrated efficacy in sensitizing colorectal cancer cells to treatment with irinotecan and TRAIL death receptor agonists.

Relevance: Similar to BML-277, this compound directly targets and inhibits CHK2 kinase activity. Both compounds share a high degree of structural similarity and are valuable tools for investigating the therapeutic potential of CHK2 inhibition in cancer treatment [].

PV-1019

Compound Description: PV-1019 is another potent and selective inhibitor of CHK2 kinase []. Like CI-II, it has shown promising results in preclinical studies by enhancing the efficacy of irinotecan in colorectal cancer models.

Relevance: PV-1019 shares a similar mechanism of action and therapeutic potential with BML-277 by directly inhibiting CHK2. Comparing the efficacy and safety profiles of these related compounds could provide valuable insights for developing more effective cancer therapies [].

Properties

CAS Number

516480-79-8

Product Name

BML-277

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24)

InChI Key

UXGJAOIJSROTTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide
CHK2iII compound

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.